molecular formula C19H30N2O2 B13174374 tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate

tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate

Cat. No.: B13174374
M. Wt: 318.5 g/mol
InChI Key: JKZANDMDQIWQAA-UHFFFAOYSA-N
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Description

tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate is a chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound incorporates two highly valuable motifs: a piperidine ring and a carbamate protecting group. The piperidine scaffold is a privileged structure in pharmaceuticals, found in a wide range of bioactive molecules and therapeutic agents due to its ability to enhance pharmacokinetic properties and interact with biological targets. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for amines, allowing for selective synthetic transformations at other reactive sites on the molecule under a variety of conditions, after which it can be cleanly removed. The structure features a 3-phenyl-2-propyl chain, which can contribute to lipophilicity and potentially influence binding affinity through van der Waals interactions. As a versatile synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor modulators. Researchers can leverage this building block to explore new chemical space in the development of novel therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(3-phenyl-2-piperidin-4-ylpropyl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-17(16-9-11-20-12-10-16)13-15-7-5-4-6-8-15/h4-8,16-17,20H,9-14H2,1-3H3,(H,21,22)

InChI Key

JKZANDMDQIWQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3-Phenylpropan-2-one

  • Procedure :
    • Friedel-Crafts acylation of benzene with propanoyl chloride under AlCl₃ catalysis yields propiophenone (1-phenylpropan-1-one).
    • Isomerization via acid-catalyzed keto-enol tautomerism or oxidation of 3-phenylpropan-2-ol (synthesized via Grignard addition) provides 3-phenylpropan-2-one.

Step 2: Reductive Amination

  • Reagents :
    • 3-Phenylpropan-2-one, piperidin-4-ylamine, sodium triacetoxyborohydride (STAB), dichloroethane (DCE).
  • Conditions :
    • Stir at RT for 12–24 h under inert atmosphere.
  • Mechanism :
    • The ketone reacts with piperidin-4-ylamine to form an imine intermediate, reduced to the secondary amine.

Step 3: Boc Protection

  • Reagents :
    • Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions :
    • Stir at 0°C → RT for 4–6 h.
  • Yield : ~65–75% after purification (silica gel chromatography).

Alkylation Route

Step 1: Synthesis of 3-Phenyl-2-bromopropane

  • Procedure :
    • Bromination of 3-phenylpropan-2-ol using PBr₃ or HBr in ether.
  • Challenges :
    • Requires careful control to avoid polybromination.

Step 2: Alkylation of Piperidin-4-ylamine

  • Reagents :
    • 3-Phenyl-2-bromopropane, piperidin-4-ylamine, DIPEA, DMF.
  • Conditions :
    • Heat at 60°C for 24 h.
  • Mechanism :
    • SN2 displacement of bromide by the amine, forming the tertiary amine.

Step 3: Boc Protection

  • Yield : ~50–60% after reverse-phase chromatography.

Coupling Reaction Route

Step 1: Synthesis of 3-Phenyl-2-(piperidin-4-yl)propanoic Acid

  • Procedure :
    • Michael addition of piperidin-4-ylamine to cinnamic acid derivatives.

Step 2: Activation and Coupling

  • Reagents :
    • HATU, DIPEA, DMF.
  • Conditions :
    • Activate acid (30 min), then react with tert-butyl carbamate (16 h).

Step 3: Reduction and Protection

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Amination High atom economy, fewer steps Ketone synthesis challenging 65–75%
Alkylation Straightforward alkylation Over-alkylation risks, low yield 50–60%
Coupling Reaction High purity, scalable Multi-step, costlier reagents 60–70%

Optimization and Scalability

  • Catalytic Hydrogenation :
    • Replace STAB with Pd/C or Raney Ni for greener reduction.
  • Solvent Choice :
    • DCM/THF mixtures improve Boc protection efficiency.
  • Purification :
    • Reverse-phase chromatography (C18 column) enhances purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the phenyl group or the piperidine ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced phenyl or piperidine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.

    Protecting Group: It serves as a protecting group for amines in organic synthesis.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceutical Research: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • Compound A: tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate () Key Differences: Incorporates a 2-methylpiperidine group and a hydroxy-carbamoylphenyl substituent.
  • Compound B: tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate () Key Differences: Replaces the phenyl group with a 5-chloro-benzimidazolone ring. The chloro group enhances electrophilicity and metabolic stability .

Modifications in the Alkyl Chain

  • Compound C: tert-Butyl N-[(1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)piperidin-4-yl)methyl]carbamate () Key Differences: Features a polyethylene glycol (PEG)-like chain with an aminoethoxy terminus. Implications: The PEG chain improves aqueous solubility, making it advantageous for drug formulations. The amino group allows conjugation, useful in prodrug design .
  • Compound D: tert-Butyl N-[2-methyl-2-(piperidin-4-yl)propyl]carbamate () Key Differences: Branched 2-methylpropyl chain.

Aromatic and Heterocyclic Modifications

  • Compound E : tert-Butyl ((1-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate ()

    • Key Differences : Biphenyloxy and hydroxypropyl substituents.
    • Implications : The biphenyl group enhances lipophilicity and π-π stacking, relevant for CNS-targeting compounds (e.g., 5-HT7 receptor antagonists). The hydroxy group improves solubility .
  • Compound F: tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate () Key Differences: Phenoxypyrimidinyl and methylsulfonyl groups. Implications: The sulfonyl group strengthens hydrogen bonding, while the pyrimidine ring may engage in base-pair-like interactions, useful in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound E Compound F
Molecular Weight ~290-300* ~350-400* 510.03 448.5 448.5
Solubility Moderate (phenyl) High (hydroxy) Low (benzimidazolone) Moderate (biphenyl) Low (sulfonyl)
Stability High (Boc) Moderate High High High

*Estimated based on structural analogs due to incomplete data in evidence.

  • Compounds with hydrophilic groups (e.g., hydroxy in Compound A, PEG in Compound C) exhibit improved solubility. Lipophilic groups (e.g., biphenyl in Compound E) enhance membrane permeability but may reduce bioavailability .

Biological Activity

Overview

Tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl carbamate moiety linked to a piperidine ring and a phenyl group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity involves exploring its effects on various cellular processes, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C16H24N2O2
  • Molecular Weight: 288.38 g/mol

This compound's structural attributes, including the piperidine and phenyl groups, are pivotal in determining its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activities. The phenyl group enhances binding affinity and specificity toward these targets, which may lead to various pharmacological effects.

Enzymatic Interactions

Research indicates that this compound interacts with several enzymes and proteins involved in biochemical pathways. It has been shown to influence the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are significant in organic synthesis and medicinal chemistry.

Cellular Effects

The compound exhibits notable effects on cell signaling pathways, gene expression, and cellular metabolism. It has been utilized in the synthesis of functional cationic polymers and antimicrobial agents, demonstrating potential applications in cellular processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzymatic InteractionAffects synthesis of anilines and pyrroles
Cellular SignalingModulates pathways influencing cell function
Antimicrobial ActionPotential use in developing antimicrobial agents

Neuropharmacological Applications

In a study examining the effects of similar piperidine derivatives on neurological functions, compounds showed significant activity in modulating dopamine levels in models of Parkinson's disease. The structural characteristics similar to those of this compound suggest that it may also exhibit neuroprotective properties through similar mechanisms .

Antimicrobial Studies

Another area of investigation focused on the antimicrobial properties of related compounds. Tert-butyl derivatives have demonstrated high selectivity over mammalian cells while exhibiting potent antimicrobial activity against various pathogens. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells .

Q & A

Q. How to optimize the synthesis of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For carbamate derivatives like this compound, key steps include:
  • Reagent Ratios : Adjust molar equivalents of tert-butyl carbamate and the amine precursor to minimize side reactions (e.g., over-alkylation).
  • Temperature Control : Maintain reaction temperatures between 0–25°C during coupling steps to prevent thermal degradation .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product. Monitor purity via HPLC or TLC .
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance coupling efficiency.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H), piperidinyl protons (δ 1.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions).
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm1^{-1}) and N-H vibrations (~3300 cm1 ^{-1}) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals in slow-evaporation solvents (e.g., dichloromethane/hexane) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer :
  • Storage Environment : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Temperature : Maintain at –20°C for long-term stability, with short-term use at 2–8°C .
  • Compatibility : Avoid contact with strong acids/bases or oxidizing agents, as carbamates are prone to cleavage under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in reactions (e.g., nucleophilic substitutions at the piperidine nitrogen). Software like Gaussian or ORCA can model electron density maps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using tools like COMSOL Multiphysics. For example, simulate solvation shells in polar aprotic solvents (DMF, DMSO) to optimize SN2 mechanisms .
  • Docking Studies : If the compound is bioactive, use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors) .

Q. How to resolve contradictions between NMR and mass spectrometry data for derivatives of this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for crystal structure).
  • Isotopic Purity : Check for deuterated solvent interference in NMR or isotopic peaks in MS (e.g., 35Cl^{35}Cl/37Cl^{37}Cl splitting in chlorinated analogs) .
  • Dynamic Processes : Investigate tautomerism or conformational flexibility via variable-temperature NMR to detect exchange broadening .
  • Sample Degradation : Re-run analyses under fresh preparation conditions to rule out hydrolysis or oxidation artifacts .

Q. What strategies enable catalytic asymmetric synthesis of enantiopure tert-butyl carbamate derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) for enantioselective alkylation or amidation .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze one enantiomer selectively, leaving the desired isomer intact.
  • Chromatographic Separation : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative-scale enantiomer isolation .
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions .

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